JWH-122 N-(5-hydroxypentyl)metabolite
Overview
Description
JWH 122 is a synthetic cannabinoid (CB) of the naphthoylindole class that is structurally related to JWH 018 and JWH 073. It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. JWH 122 N-(5-hydroxypentyl) metabolite is a metabolite of JWH 122 that is characterized by monohydroxylation of the N-alkyl chain. Currently, there are no reports of its biological activity.
Mechanism of Action
Target of Action
The primary targets of the JWH 122 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 122 N-(5-hydroxypentyl) metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding triggers a series of events within the cell, leading to changes in the cell’s activity, shape, or survival.
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence several signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway .
Pharmacokinetics
It is known that the compound is characterized by monohydroxylation of the n-alkyl chain .
Result of Action
The molecular and cellular effects of the JWH 122 N-(5-hydroxypentyl) metabolite’s action depend on the specific cell type and the state of the cell. In general, activation of cannabinoid receptors can lead to changes in cell activity, changes in the shape of the cell, or even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 N-(5-hydroxypentyl) metabolite. For example, the presence of other molecules that can bind to the cannabinoid receptors can affect the metabolite’s ability to interact with its targets. Additionally, factors such as temperature and pH can influence the metabolite’s stability .
Biochemical Analysis
Biochemical Properties
JWH 122 N-(5-hydroxypentyl) metabolite displays high affinities for both the central CB 1 receptor (K i = 0.69 nM) and the peripheral CB 2 receptor (K i = 1.2 nM) . The interaction between this compound and these receptors is likely to influence its biochemical properties .
Cellular Effects
Given its high affinity for CB 1 and CB 2 receptors, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its high affinity for CB 1 and CB 2 receptors suggests that it may exert its effects at the molecular level through binding interactions with these receptors .
Biological Activity
JWH-122 N-(5-hydroxypentyl) metabolite is a derivative of the synthetic cannabinoid JWH-122, which is known for its psychoactive effects mediated through cannabinoid receptors CB1 and CB2. This article provides a comprehensive overview of the biological activity of this metabolite, including its metabolic pathways, receptor interactions, and implications in forensic science.
Metabolic Pathways
The metabolism of JWH-122 involves several pathways, primarily through hydroxylation. The N-(5-hydroxypentyl) metabolite is formed via oxidative processes that modify the alkyl side chain of the parent compound. Key findings include:
- Monohydroxylation : The major metabolic pathway for JWH-122 involves hydroxylation at various positions along the pentyl chain. Studies have shown that this metabolite can be detected in human urine samples, indicating its formation after consumption of JWH-122 or related compounds like MAM-2201 .
- Phase I Biotransformation : The primary metabolites identified include various hydroxylated forms and an N-pentanoic acid derivative. The abundance of these metabolites suggests significant biotransformation occurs post-ingestion .
Table 1: Major Metabolites of JWH-122
Metabolite | Structure Description | Detection Method |
---|---|---|
JWH-122 N-(5-hydroxypentyl) | Hydroxylated at the 5-position | LC-MS, GC-MS |
JWH-122 N-(4-hydroxypentyl) | Hydroxylated at the 4-position | LC-MS, GC-MS |
JWH-122 N-pentanoic acid | Carboxylic acid derivative | LC-MS |
Biological Activity and Receptor Interaction
Research indicates that the N-(5-hydroxypentyl) metabolite retains some degree of activity at cannabinoid receptors. In vitro studies have demonstrated that this metabolite can activate CB1 and CB2 receptors, albeit with varying efficacy compared to its parent compound:
- Receptor Binding Affinity : The binding affinity for CB1 and CB2 receptors was assessed using reporter systems. The results indicated that while the activity is lower than that of JWH-122, it still contributes to the overall pharmacological profile of the compound .
Table 2: Receptor Activity Comparison
Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
---|---|---|
JWH-122 | 0.19 | 0.07 |
JWH-122 N-(5-hydroxypentyl) | <0.03 | <0.01 |
Case Studies and Forensic Implications
The detection of JWH-122 and its metabolites in biological samples has significant implications for forensic science. Studies have shown that urine samples from individuals using synthetic cannabinoids often contain detectable levels of hydroxypentyl metabolites:
- Forensic Analysis : A study involving urine analysis confirmed the presence of JWH-122 metabolites, including the N-(5-hydroxypentyl) form, highlighting its relevance in toxicology and drug testing .
Case Study Example
In a controlled study where participants smoked JWH-122, urine samples were collected over time to monitor metabolite levels. The findings indicated that while the parent compound was rapidly eliminated, its metabolites persisted longer in biological matrices, complicating detection windows for drug testing .
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALTDRFXRCGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017816 | |
Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-68-8 | |
Record name | JWH-122 N-(5-hydroxypentyl)metabolite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.